molecular formula C12H9ClN4O B14906997 3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile

3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile

Cat. No.: B14906997
M. Wt: 260.68 g/mol
InChI Key: DTZHZIUQBZTOBY-UHFFFAOYSA-N
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Description

3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile is a heterocyclic compound that features a pyridazine ring substituted with a chloropyridinyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced via nucleophilic substitution reactions, where a suitable chloropyridine derivative reacts with the pyridazine ring.

    Formation of the Nitrile Group: The nitrile group can be introduced through cyanation reactions, often using reagents such as cyanogen bromide or other cyanating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyridazine ring.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloropyridine-5-boronic acid
  • 2-Chloro-4-pyridinylboronic acid
  • 5-Chloropyridine-3-boronic acid

Uniqueness

3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Biological Activity

3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile, with the CAS number 1375239-73-8, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibitory effects, antiviral properties, and potential therapeutic applications.

The molecular formula of this compound is C12H9ClN4O, with a molecular weight of 260.68 g/mol. Its structural characteristics include:

  • LogP : 2.80582 (indicating moderate lipophilicity)
  • TPSA (Topological Polar Surface Area) : 71.69 Ų
  • Rotatable Bonds : 2

These properties suggest that the compound may have favorable characteristics for cellular permeability and biological interaction.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of this compound against various targets. Notably, compounds with similar structural features have shown significant activity against SARS-CoV-2 3CL protease. For example, derivatives of chloropyridinyl esters demonstrated IC50 values in the low nanomolar range against this enzyme, indicating strong inhibitory activity .

CompoundTarget EnzymeIC50 (nM)
Compound ASARS-CoV-2 3CL protease250
Compound BSARS-CoV-2 3CL protease<50

The mechanism of inhibition often involves covalent bonding with critical residues in the active site of the enzyme, such as Cys145 . This suggests that this compound could be developed as a potent inhibitor for therapeutic use against viral infections.

Antiviral Activity

Antiviral assays conducted on related compounds have shown promising results. For instance, compounds derived from chloropyridinyl scaffolds exhibited EC50 values ranging from 24 to 64 µM against SARS-CoV-2 in VeroE6 cells. However, it is noted that the expression of efflux transporters like P-glycoprotein may affect these values, leading to reduced antiviral efficacy in certain contexts .

CompoundEC50 (µM)Notes
Compound A2.8Comparable to remdesivir
Compound B>100High cytotoxicity observed

The antiviral activity is often assessed alongside cytotoxicity (CC50), which must be balanced to ensure therapeutic viability.

Case Studies

  • SARS-CoV-2 Protease Inhibition : A study synthesized various chloropyridinyl esters and evaluated their inhibitory effects on the SARS-CoV-2 protease. The results indicated that certain modifications to the pyridazinone scaffold significantly enhanced enzyme inhibition while maintaining low cytotoxicity .
  • Structure–Activity Relationship (SAR) : Investigations into SAR revealed that substituents at specific positions on the pyridazine ring greatly influence both enzyme activity and antiviral efficacy. For example, methyl substitutions at C6 were found to reduce enzyme activity significantly .

Properties

Molecular Formula

C12H9ClN4O

Molecular Weight

260.68 g/mol

IUPAC Name

3-(5-chloropyridin-3-yl)oxy-5,6-dimethylpyridazine-4-carbonitrile

InChI

InChI=1S/C12H9ClN4O/c1-7-8(2)16-17-12(11(7)4-14)18-10-3-9(13)5-15-6-10/h3,5-6H,1-2H3

InChI Key

DTZHZIUQBZTOBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC(=C1C#N)OC2=CC(=CN=C2)Cl)C

Origin of Product

United States

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